N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
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Overview
Description
N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is a complex organic compound that features an indole moiety, a spirocyclic structure, and a carboxamide functional group. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide typically involves multiple steps, starting from commercially available precursors. The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The spirocyclic structure is often introduced through a spirocyclization reaction, which can be facilitated by various catalysts and reaction conditions .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the carboxamide group can produce primary or secondary amines .
Scientific Research Applications
N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Oxindole derivatives: Compounds with oxidized indole moiety.
Spirocyclic compounds: Molecules with similar spirocyclic structures.
Uniqueness
N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is unique due to its combination of an indole moiety, spirocyclic structure, and carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(1-ethylindol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-2-20-13-15(14-5-3-4-6-16(14)20)19-17(22)21-9-7-18(8-10-21)23-11-12-24-18/h3-6,13H,2,7-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBMJIGVQBNCPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC4(CC3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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